molecular formula C15H20N6O3 B12716985 9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)- CAS No. 138117-48-3

9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)-

Cat. No.: B12716985
CAS No.: 138117-48-3
M. Wt: 332.36 g/mol
InChI Key: FBVDVFULNXWYRF-UHFFFAOYSA-N
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Description

9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)-: is a chemical compound with the molecular formula C15H20N6O3 and a molecular weight of 332.3577 g/mol . This compound is known for its unique structure, which includes a purine ring system and a pyrrolidinyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)- typically involves the reaction of purine derivatives with appropriate amides and pyrrolidinyl compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, pyridine.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its ability to form hydrogen bonds and participate in stacking interactions makes it a valuable tool in molecular biology .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its structural similarity to purine bases suggests it may have applications in the development of antiviral or anticancer agents .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s ability to mimic natural purine bases allows it to interfere with nucleic acid metabolism and protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: What sets 9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)- apart is its unique combination of a purine ring and a pyrrolidinyl group. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

138117-48-3

Molecular Formula

C15H20N6O3

Molecular Weight

332.36 g/mol

IUPAC Name

3-(6-oxo-1H-purin-9-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide

InChI

InChI=1S/C15H20N6O3/c22-11(16-5-2-7-20-6-1-3-12(20)23)4-8-21-10-19-13-14(21)17-9-18-15(13)24/h9-10H,1-8H2,(H,16,22)(H,17,18,24)

InChI Key

FBVDVFULNXWYRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CCN2C=NC3=C2N=CNC3=O

Origin of Product

United States

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